3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione
Overview
Description
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione is a chemical compound with the molecular formula C10H8ClN3O4 and a molecular weight of 269.64 g/mol . This compound is known for its unique structure, which includes a chloro-nitrophenyl group attached to an imidazolidine-2,4-dione ring. It is primarily used in research and industrial applications due to its specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione typically involves the reaction of 4-chloro-3-nitrobenzyl chloride with imidazolidine-2,4-dione under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is then purified using techniques such as recrystallization or chromatography to meet the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as sodium azide or thiourea are used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-[(4-Amino-3-nitrophenyl)methyl]imidazolidine-2,4-dione.
Reduction: Formation of 3-[(4-Chloro-3-aminophenyl)methyl]imidazolidine-2,4-dione.
Substitution: Formation of various substituted imidazolidine-2,4-dione derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, leading to inhibition or activation of various biochemical pathways. The nitro and chloro groups play a crucial role in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrophenyl methyl sulfone: Similar in structure but with a sulfone group instead of an imidazolidine ring.
4-Chloro-3-methyl-6-nitrophenol: Contains a phenol group instead of an imidazolidine ring.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Contains a ketone group instead of an imidazolidine ring
Uniqueness
3-[(4-Chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione is unique due to its imidazolidine-2,4-dione ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-[(4-chloro-3-nitrophenyl)methyl]imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O4/c11-7-2-1-6(3-8(7)14(17)18)5-13-9(15)4-12-10(13)16/h1-3H,4-5H2,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXACJYGIFDHMBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.